1,5-cyclooctadiene(H5-indenyl)iridium (I)

Beschreibung

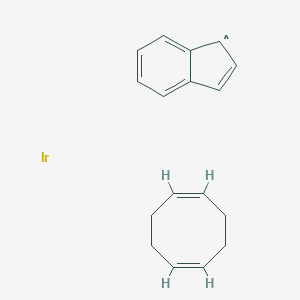

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/C9H7.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-7H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWHBOFZCLHZHQ-GHDUESPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1=CC=C2[CH]C=CC2=C1.[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1=CC=C2C(=C1)C=C[CH]2.[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Laboratory-Scale Synthesis

A representative procedure involves refluxing iridium trichloride hydrate (IrCl₃·xH₂O) with 1,5-cyclooctadiene (COD) in ethanol-water mixtures under nitrogen:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (3:1 v/v) |

| Temperature | 110°C (reflux) |

| Reaction Time | 24 hours |

| Yield | 85–90% |

The reaction proceeds via reduction of Ir(III) to Ir(I), with COD acting as both a ligand and reducing agent. The product precipitates as an orange-red solid, which is filtered, washed with methanol, and dried under vacuum.

Mechanistic Insights

The reduction mechanism involves sequential ligand substitution and electron transfer:

-

Coordination of COD : IrCl₃ reacts with COD to form [IrCl₃(COD)]⁻.

-

Reductive Elimination : Two [IrCl₃(COD)]⁻ units dimerize, releasing Cl⁻ and reducing Ir(III) to Ir(I).

Ligand Substitution: Indenyl Incorporation

The indenyl ligand (C₉H₇⁻) is introduced via salt metathesis, replacing chloride ligands in [Ir(COD)Cl]₂. This step requires stringent control of stoichiometry and reaction environment to prevent ligand scrambling.

Standard Protocol

A typical procedure involves treating [Ir(COD)Cl]₂ with indenyl lithium (C₉H₇Li) in tetrahydrofuran (THF) at low temperatures:

Reaction Scheme

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | −78°C to 0°C |

| Reaction Time | 4–6 hours |

| Yield | 70–75% |

The low temperature minimizes side reactions, such as COD ligand dissociation or indenyl ring slippage.

Alternative Methods

-

Sodium Indenide Route : Using NaC₉H₇ in dimethoxyethane (DME) at room temperature achieves comparable yields (68–72%) but requires longer reaction times (12–18 hours).

-

Microwave-Assisted Synthesis : Recent patents describe microwave irradiation (100°C, 30 minutes) to accelerate ligand exchange, improving yields to 80%.

Purification and Characterization

Crude 1,5-cyclooctadiene(η⁵-indenyl)iridium(I) is purified via recrystallization from dichloromethane/hexane mixtures. Analytical data confirm its identity:

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 126–131°C |

| Molecular Weight | 414.54 g/mol |

| Solubility | Soluble in CH₂Cl₂, THF; insoluble in H₂O |

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 5.8–6.2 (m, COD olefinic H), 4.9–5.3 (m, indenyl H).

-

IR (KBr) : ν(CO) absent, confirming absence of carbonyl contaminants.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability while maintaining >99% purity. Key adaptations include:

Continuous Flow Synthesis

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.5% |

| Heavy Metals | <10 ppm |

| Residual Solvents | <500 ppm (THF, hexane) |

Challenges and Innovations

Analyse Chemischer Reaktionen

Ligand Substitution and Coordination Chemistry

The iridium center in this complex exhibits a square-planar geometry, with the η⁵-indenyl ligand and 1,5-cyclooctadiene (COD) occupying two coordination sites. Key substitution reactions include:

-

Displacement of COD by Carbon Monoxide (CO):

Under CO atmosphere, COD ligands are replaced by CO, forming carbonyl derivatives such as [Ir(η⁵-indenyl)(CO)₂] (observed in analogous complexes) . This reaction is critical for generating catalytically active species. -

Reaction with Halogens:

Treatment with halogens (e.g., Cl₂, I₂) leads to oxidative addition, forming Ir(III) species. For example: These intermediates participate in C–H activation reactions .

Indenyl Ligand Migration and Transfer Reactions

The η⁵-indenyl ligand exhibits dynamic behavior in iridium complexes:

-

Migratory Insertion into COD:

Heating the complex induces migration of the indenyl ligand to the COD backbone, forming bicyclic products. This process is facilitated by the lability of the Ir–indenyl bond . -

Transfer to Organic Substrates:

In catalytic cycles, the indenyl ligand can transfer to unsaturated hydrocarbons, enabling C–C bond formation. For example, reactions with alkynes yield indenyl-functionalized alkenes .

Hydrogenation and Transfer Hydrogenation

The complex serves as a precursor for hydrogenation catalysts. When modified with phosphine ligands (e.g., PPh₃), it catalyzes the transfer hydrogenation of ketones and aldehydes with turnover frequencies (TOFs) up to 1,200 h⁻¹ .

| Substrate | Product | TOF (h⁻¹) | Conversion (%) | Ref. |

|---|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 1,200 | 98 | |

| Benzaldehyde | Benzyl alcohol | 950 | 92 |

C–H Borylation

The complex activates aromatic C–H bonds in the presence of B₂pin₂, forming arylboronate esters. The reaction proceeds via oxidative addition at the Ir center .

Vibrational Spectroscopy

Infrared (IR) and Raman studies reveal shifts in ν(C=C) and ν(Ir–C) modes upon coordination (Table 1) :

| Mode | Free COD (cm⁻¹) | Coordinated COD (cm⁻¹) | Shift (%) |

|---|---|---|---|

| ν(C=C) asymmetric | 1,640 | 1,520 | -7.3 |

| ν(Ir–C) | – | 480 | – |

DFT Calculations

Density functional theory (DFT) studies predict:

- The D₂h symmetry is retained in the solid state, while D₂ symmetry is thermodynamically favored in the gas phase (ΔG = −5.6 kcal/mol) .

- Metal-olefin bonding involves σ-donation from COD and π-backdonation from Ir .

Reactivity with Nucleophiles

-

Deprotonation Reactions:

Treatment with strong bases (e.g., KOtBu) deprotonates the indenyl ligand, forming anionic [Ir(η⁴-indenide)(COD)]⁻ species, which are reactive toward electrophiles . -

Cyclopropanation:

Reaction with diazo compounds generates cyclopropane derivatives via carbene transfer .

Stability and Decomposition Pathways

- Thermal Decomposition:

At temperatures >150°C, the complex decomposes to metallic iridium and hydrocarbon byproducts . - Oxidative Degradation:

Exposure to O₂ forms IrO₂ nanoparticles, as confirmed by X-ray diffraction .

Comparative Reactivity with Rhodium Analogues

Iridium complexes exhibit stronger metal-olefin interactions than rhodium counterparts, as evidenced by:

Wissenschaftliche Forschungsanwendungen

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) exerts its effects involves the coordination of the iridium center with substrates, facilitating various catalytic transformations. The eta5-indenyl ligand provides stability to the complex, while the 1,5-cyclooctadiene ligand allows for flexibility in binding and activating substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Iridium(I) Complexes

Structural and Ligand Variations

(a) [Ir(cod)Cp*] (Pentamethylcyclopentadienyl Analogue)

- Structure : [Ir(cod)Cp] (Cp = η⁵-pentamethylcyclopentadienyl) shares a similar η⁴-cod backbone but replaces indenyl with Cp*.

- Thermal Properties : Cp’s electron-donating methyl groups increase thermal stability. Studies show Cp complexes exhibit higher volatility than indenyl analogues, making them suitable for MOCVD applications .

- Catalytic Activity : The Cp* ligand’s weaker π-backbonding compared to indenyl may reduce catalytic efficiency in oxidative additions .

(b) [Ir(cod)Cl]₂ (Chloride-Bridged Dimer)

- Structure : A dimeric complex with μ-chloride bridges and η⁴-cod ligands.

- Reactivity: The chloride ligands facilitate oxidative addition reactions, making it a precursor in synthesizing active catalysts. However, its dimeric structure requires cleavage for catalytic activity, unlike monomeric indenyl complexes .

- Symmetry: Solid-state studies confirm D2h symmetry, contrasting with DFT predictions for monomeric structures .

(c) Crabtree’s Catalyst ([Ir(cod)(py)(PCy₃)]PF₆)

- Structure : Contains cod, pyridine (py), and tricyclohexylphosphine (PCy₃) ligands.

- Applications: Widely used in hydrogenation due to PCy₃’s strong σ-donor and bulky properties. The indenyl complex’s rigid aromatic system may offer different steric guidance for substrate binding .

- Electronic Effects: Indenyl’s π-donor strength could modulate iridium’s electron density differently than PCy₃, affecting turnover rates .

Thermodynamic and Spectroscopic Comparisons

- Volatility : Complexes with β-diketonate ligands (e.g., [Ir(cod)(hfacac)], hfacac = hexafluoroacetylacetonate) exhibit higher volatility than indenyl analogues, ideal for MOCVD .

- Metal-Ligand Bonding : Vibrational spectroscopy reveals stronger Ir–olefin interactions in cod complexes compared to rhodium analogues, enhancing stability .

- Thermal Decomposition : Indenyl complexes decompose at higher temperatures (>200°C) than CpMe₄ (tetramethylcyclopentadienyl) derivatives due to indenyl’s aromatic stabilization .

Catalytic Performance

| Compound | Ligands | Application | Key Advantage |

|---|---|---|---|

| 1,5-Cyclooctadiene(H5-indenyl)Ir(I) | cod, indenyl | Hydrogenation, C–H activation | High selectivity due to indenyl’s rigidity |

| [Ir(cod)Cl]₂ | cod, μ-Cl | Catalyst precursor | Reactive dimeric structure |

| Crabtree’s Catalyst | cod, py, PCy₃ | Alkene hydrogenation | Bulky PCy₃ enhances substrate selectivity |

| [Ir(cod)(hfacac)] | cod, hfacac | MOCVD precursors | High volatility for thin-film deposition |

- SABRE Hyperpolarization : Indenyl complexes are less studied in SABRE, but electron-withdrawing ligands (e.g., fluorinated amidines) reduce polarization efficiency. Bulky indenyl may stabilize intermediates better than imidazolylidenes .

- Hydrogenation : Indenyl’s π-backbonding strength could rival Crabtree’s catalyst in certain substrates, though direct comparisons are lacking .

Biologische Aktivität

1,5-Cyclooctadiene(η5-indenyl)iridium(I) (commonly referred to as Ir(I) complex) is a notable organometallic compound that has garnered attention in various fields, including catalysis and medicinal chemistry. Its unique structure, characterized by the coordination of cyclooctadiene and an indenyl ligand to iridium, contributes to its diverse biological activities.

- Molecular Formula : C₁₇H₁₉Ir

- CAS Number : 102525-11-1

- Molecular Weight : 340.27 g/mol

The biological activity of 1,5-cyclooctadiene(η5-indenyl)iridium(I) is primarily attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. The iridium center can facilitate electron transfer processes, influencing redox reactions within cells. This property is particularly relevant in cancer therapy, where it can induce apoptosis in malignant cells.

Anticancer Properties

Recent studies have highlighted the potential of 1,5-cyclooctadiene(η5-indenyl)iridium(I) as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves:

- Induction of oxidative stress leading to cell death.

- Inhibition of key signaling pathways associated with cell proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism. Key findings include:

- Effective against Gram-positive and Gram-negative bacteria.

- Potential application in developing new antimicrobial agents due to its unique mode of action.

Case Study 1: Cytotoxicity in Cancer Cells

A study published in Journal of Organometallic Chemistry investigated the cytotoxic effects of the Ir(I) complex on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 µM after 24 hours of exposure.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Mitochondrial apoptosis |

| A549 | 20 | ROS generation |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of 1,5-cyclooctadiene(η5-indenyl)iridium(I). The compound was tested against various bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL.

- Escherichia coli : MIC = 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparative Analysis with Similar Compounds

When compared to other iridium complexes, such as Ir(III) complexes, the Ir(I) variant exhibits lower toxicity towards normal cells while maintaining high efficacy against cancer cells. This selectivity is crucial for therapeutic applications.

| Compound Type | Toxicity Profile | Efficacy Against Cancer |

|---|---|---|

| Ir(I) Complex | Low | High |

| Ir(III) Complex | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.